molecular formula C19H21N3O2S B11767317 4-(2-Ethoxyphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol

4-(2-Ethoxyphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11767317
M. Wt: 355.5 g/mol
InChI Key: DPEJJVHDAUQCHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Ethoxyphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with ethoxyphenyl and ethylphenoxy groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Substitution Reactions: The ethoxyphenyl and ethylphenoxy groups are introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

    Thiol Group Introduction: The thiol group is introduced by reacting the intermediate compound with thiourea under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated reagents in the presence of catalysts like palladium or copper.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-(2-Ethoxyphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that are involved in biological processes.

    Pathways: The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-Ethylphenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide
  • 2-Ethoxy-4-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Uniqueness

4-(2-Ethoxyphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

4-(2-ethoxyphenyl)-3-[(4-ethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H21N3O2S/c1-3-14-9-11-15(12-10-14)24-13-18-20-21-19(25)22(18)16-7-5-6-8-17(16)23-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,25)

InChI Key

DPEJJVHDAUQCHR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=CC=C3OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.